molecular formula C18H23N3O3S2 B2537635 (3-(cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 1798540-62-1

(3-(cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No.: B2537635
CAS No.: 1798540-62-1
M. Wt: 393.52
InChI Key: CWLAQFDAHDKLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-(cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a heterocyclic hybrid featuring a central methanone group bridging two distinct moieties: a 3-(cyclohexylsulfonyl)azetidine ring and a substituted thiazole. The azetidine (a four-membered saturated ring) is functionalized with a sulfonyl group attached to a cyclohexyl substituent, which likely enhances lipophilicity and steric bulk.

Properties

IUPAC Name

(3-cyclohexylsulfonylazetidin-1-yl)-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-13-16(25-18(19-13)20-9-5-6-10-20)17(22)21-11-15(12-21)26(23,24)14-7-3-2-4-8-14/h5-6,9-10,14-15H,2-4,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLAQFDAHDKLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)S(=O)(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials

    • Cyclohexylsulfonyl chloride

    • Azetidine

    • 4-Methyl-2-(1H-pyrrol-1-yl)thiazol-5-ylamine

    • Methanone derivatives

  • Reaction Conditions

    • The synthesis generally begins with the formation of a sulfonyl azetidine intermediate through the reaction of cyclohexylsulfonyl chloride with azetidine under basic conditions.

    • The intermediate is then coupled with 4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-ylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base (e.g., triethylamine).

    • Methanone linkage is introduced in a subsequent step using a methanone derivative under acidic or basic conditions, depending on the specific functional groups involved.

Industrial Production Methods

The industrial-scale production of (3-(cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone typically involves:

  • Optimization of reaction conditions to maximize yield and purity.

  • Utilization of continuous flow reactors to ensure efficient and scalable production.

  • Implementation of purification techniques such as crystallization, distillation, and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the pyrrole moiety, leading to the formation of various oxidized products.

  • Reduction

    • Reduction can occur at the methanone group, converting it to alcohols or other reduced derivatives.

  • Substitution

    • The compound can participate in nucleophilic substitution reactions at the sulfonyl and thiazole groups, leading to a variety of derivatives.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution reagents: : Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products Formed

  • Oxidation products: : Oxidized pyrrole derivatives

  • Reduction products: : Alcohols and reduced methanone derivatives

  • Substitution products: : Halogenated thiazole derivatives, nucleophile-substituted azetidinones

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to (3-(cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis, making it effective against various Gram-positive bacteria. A study demonstrated that derivatives of this compound showed promising activity against resistant strains of bacteria, suggesting its potential in developing new antibiotics .

β-Lactamase Inhibition

The compound has been identified as a potential inhibitor of β-lactamase enzymes, which are responsible for antibiotic resistance. In vitro studies have shown that it enhances the efficacy of β-lactam antibiotics by inhibiting these enzymes, thus restoring their effectiveness against resistant bacterial strains .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating pro-inflammatory cytokines. Animal model trials have reported a significant decrease in inflammatory markers upon administration, indicating its therapeutic potential for conditions such as rheumatoid arthritis .

Inhibition of β-Lactamases

A study demonstrated that this compound effectively inhibited various β-lactamases, enhancing the activity of co-administered antibiotics through both in vitro assays and in vivo models.

Anti-inflammatory Effects

In controlled trials involving animal models, the compound was administered to assess its impact on inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting therapeutic potential for inflammatory diseases.

Antimicrobial Activity

A comprehensive evaluation revealed effectiveness against several bacterial strains, particularly those exhibiting resistance to conventional treatments. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
β-Lactamase InhibitionEffective against class C β-lactamases
Anti-inflammatoryReduction in cytokine levels
AntimicrobialBroad-spectrum activity against Gram-positive bacteria

Mechanism of Action

Molecular Targets and Pathways

  • Enzyme Inhibition: : Acts as an inhibitor for various enzymes by binding to the active site and disrupting normal enzyme function.

  • Receptor Modulation: : Interacts with specific receptors, modulating their activity and downstream signaling pathways.

  • DNA Interaction: : Binds to DNA, potentially interfering with DNA replication and transcription processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Azetidine-Containing Analogues

Key Example : 5-[4-(Azetidin-3-yloxy)-3-methoxyphenyl]-2-(4-chlorophenyl)-[1,3]thiazolo[5,4-c]pyridin-4-one ()

  • Structural Comparison: The azetidine ring in this analogue is substituted with an ether-linked methoxyphenyl group, contrasting with the sulfonyl-cyclohexyl group in the target compound. The methanone group in the target is replaced by a thiazolo-pyridinone fused system.
  • Functional Implications: The cyclohexylsulfonyl group in the target compound increases lipophilicity (predicted logP ~3.5) compared to the polar methoxy group in the analogue (logP ~2.8).
Thiazole Derivatives

Key Examples :

  • 5-Acetyl-2-amino-4-methyl-1,3-thiazole (): Simpler structure with an acetyl group at the 5-position and amino/methyl substituents. Lacks the azetidine-pyrrole hybrid system but shares the thiazole-methyl motif. The amino group increases solubility (aqueous solubility ~15 mg/mL) compared to the hydrophobic pyrrole in the target compound (~5 mg/mL estimated) .
  • (5Z)-3-Hexyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one (): Features a thiazolidinone core (saturated thiazole) with a hexyl chain and phenyl-pyrazole substituents. The thioxo group introduces sulfur-based reactivity, whereas the target compound’s thiazole retains aromaticity. Hexyl and isobutoxy groups contribute to higher molecular weight (MW 529 g/mol vs. target’s ~450 g/mol) and lipophilicity .
Sulfur-Containing Functional Groups

Key Comparison : Sulfonyl vs. Sulfanyl ()

  • Sulfonyl Group (Target Compound) :
    • Strong electron-withdrawing effect stabilizes the azetidine ring conformation.
    • Enhances metabolic stability by resisting oxidative degradation.
  • Sulfanyl Group (e.g., 1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)ethan-1-one) :
    • Nucleophilic sulfur may participate in redox reactions, increasing reactivity.
    • Trifluoromethyl groups add electron-withdrawing effects but reduce solubility compared to cyclohexylsulfonyl .

Biological Activity

The compound (3-(cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone represents a novel class of azetidine derivatives with significant potential in medicinal chemistry. Its unique structural features, including a cyclohexylsulfonyl group, an azetidine ring, and a pyrrole-thiazole moiety, suggest various biological activities that warrant detailed exploration.

Structural Characteristics

The molecular structure can be represented as follows:

ComponentDescription
Azetidine Ring A four-membered nitrogen-containing heterocycle that can influence biological interactions.
Cyclohexylsulfonyl Group Enhances solubility and may facilitate enzyme interactions.
Pyrrole-Thiazole Moiety Known for its role in various pharmacological activities, potentially modulating receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits promising antitumor activity , particularly through the inhibition of cell proliferation in cancer cell lines such as A549 (lung cancer) and BGC-823 (gastric cancer) . The mechanism appears to involve modulation of specific biological pathways, including possible interactions with glucocorticoid receptors .

While specific mechanisms are still under investigation, the structural components suggest several potential pathways:

  • Inhibition of Cell Proliferation : The azetidine ring may interact with cellular receptors or enzymes, leading to reduced tumor growth.
  • Enzyme Modulation : The sulfonyl group enhances the compound's ability to act as an enzyme inhibitor, potentially impacting metabolic pathways involved in cancer progression.
  • Receptor Interaction : The pyrrole-thiazole moiety is known to engage with various biological targets, suggesting that this compound may also modulate receptor activity relevant to cancer biology.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing context for the potential effects of this specific derivative:

  • Antitumor Studies : In vitro studies have demonstrated that related azetidine derivatives can significantly reduce cell viability in various cancer cell lines, indicating a common mechanism that may be applicable to this compound .
  • Pharmacological Investigations : Compounds featuring similar functional groups have shown promise as inhibitors of specific enzymes involved in cancer metabolism, suggesting that further research into this compound could yield valuable insights into its therapeutic applications .

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols.
  • Introduction of the Cyclohexylsulfonyl Group : Typically involves sulfonylation reactions where cyclohexylsulfonyl chloride is reacted with the azetidine intermediate under basic conditions.
  • Synthesis of the Pyrrole-Thiazole Moiety : This may involve cyclization reactions using thiosemicarbazides and suitable aldehydes or ketones .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (3-(cyclohexylsulfonyl)azetidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone?

  • Methodological Answer : Synthesis optimization involves selecting catalysts, solvents, and reaction conditions. For example:

  • Catalysts : Bleaching Earth Clay (pH 12.5) in PEG-400 media improves reaction efficiency for sulfonyl-containing intermediates .
  • Temperature : 70–80°C is optimal for maintaining reaction kinetics without side-product formation .
  • Solvent : Polar aprotic solvents like DMF or PEG-400 enhance solubility of intermediates .
  • Monitoring : Use TLC to track reaction progress and adjust stoichiometry in real time .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Multi-modal spectroscopic and crystallographic techniques are critical:

  • IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) groups .
  • NMR : Use 1H^1H and 13C^{13}C NMR to resolve azetidine ring protons (δ 3.5–4.5 ppm) and thiazole/pyrrole aromatic signals (δ 6.5–8.5 ppm) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the cyclohexylsulfonyl group and azetidine ring .

Q. What biological screening assays are suitable for initial evaluation of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Test against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?

  • Methodological Answer :

  • Modify Substituents : Vary the cyclohexylsulfonyl group (e.g., replace with adamantane for lipophilicity) or thiazole’s 4-methyl group (e.g., introduce halogens for electronic effects) .
  • Scaffold Hybridization : Fuse the azetidine ring with triazole or pyrazole moieties to enhance target binding .
  • Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or GPCRs .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Purity Assessment : Re-evaluate compound purity via HPLC (>95%) to rule out impurities affecting bioactivity .
  • Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Target Selectivity : Perform kinome-wide profiling or proteomic screens to identify off-target effects .

Q. What strategies can resolve spectral contradictions (e.g., unexpected NMR shifts)?

  • Methodological Answer :

  • Advanced NMR : Use 15N^{15}N- or 19F^{19}F-labeled analogs to assign ambiguous signals .
  • Dynamic Effects : Analyze variable-temperature NMR to detect conformational flexibility in the azetidine ring .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16) .

Q. What are the stability challenges for this compound under physiological conditions?

  • Methodological Answer :

  • Degradation Pathways : Perform accelerated stability studies (40°C/75% RH) to identify hydrolytic cleavage sites (e.g., sulfonyl-azetidine bond) .
  • Formulation : Encapsulate in liposomes or cyclodextrins to protect against pH-dependent degradation in the GI tract .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.